molecular formula C11H14O B1255238 2,3,4,6-Tetramethylbenzaldehyde CAS No. 5780-08-5

2,3,4,6-Tetramethylbenzaldehyde

Cat. No.: B1255238
CAS No.: 5780-08-5
M. Wt: 162.23 g/mol
InChI Key: DTOFEMYKPRSKBB-UHFFFAOYSA-N
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Description

2,3,4,6-Tetramethylbenzaldehyde is a substituted benzaldehyde featuring four methyl groups at the 2-, 3-, 4-, and 6-positions of the benzene ring. This structural arrangement imparts significant steric hindrance and electronic effects, influencing its reactivity and physical properties. The compound is primarily utilized in synthetic chemistry as a precursor for complex organic molecules, such as boron-containing dyes or coordination complexes, as evidenced by its use in synthesizing arylborane–dipyrrinato zinc compounds . While direct toxicity data are unavailable in the provided evidence, its derivatives (e.g., 2,4-dinitrophenylhydrazone) suggest applications in analytical chemistry for carbonyl detection .

Properties

CAS No.

5780-08-5

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

2,3,4,6-tetramethylbenzaldehyde

InChI

InChI=1S/C11H14O/c1-7-5-8(2)11(6-12)10(4)9(7)3/h5-6H,1-4H3

InChI Key

DTOFEMYKPRSKBB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1C)C)C=O)C

Canonical SMILES

CC1=CC(=C(C(=C1C)C)C=O)C

Synonyms

isoduryl aldehyde

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Functional Group Derivatives

  • 2,3,4,5-Tetramethylbenzaldehyde: A positional isomer with methyl groups at the 2-, 3-, 4-, and 5-positions.
  • 2,3,5,6-Tetramethylbenzoic Acid : A carboxylic acid derivative with the same methyl substitution. The presence of a -COOH group increases polarity and melting point (506.1°C) compared to the aldehyde, which likely has a lower melting point due to weaker intermolecular forces .

Substituent Effects: Methyl vs. Methoxy Groups

  • 3,4,5-Trimethoxybenzaldehyde: Features methoxy (-OCH₃) groups, which are stronger electron donors than methyl (-CH₃) groups. This enhances resonance stabilization of the aldehyde group, increasing its stability but reducing electrophilicity.
Property 2,3,4,6-Tetramethylbenzaldehyde 3,4,5-Trimethoxybenzaldehyde
Functional Group Aldehyde (-CHO) Aldehyde (-CHO)
Substituents 4× methyl (-CH₃) 3× methoxy (-OCH₃)
Electronic Effects Weak electron-donating Strong electron-donating
Steric Hindrance High (tetramethyl) Moderate (trimethoxy)
Melting Point Not reported 86-89°C

Physical and Spectral Properties

  • Boiling Points of Tetramethylbenzenes : For comparison, 1,2,3,4-Tetramethylbenzene (a hydrocarbon analog) has a boiling point of 290.6°C , suggesting that the aldehyde derivative (this compound) would have a lower boiling point due to the polar aldehyde group facilitating earlier vaporization.
  • NMR Spectroscopy : The tetramethyl groups in this compound produce distinct splitting patterns in $ ^1 \text{H} $-NMR, with methyl protons appearing as singlets due to symmetry. In contrast, methoxy groups in 3,4,5-Trimethoxybenzaldehyde would show downfield shifts (~3.8–4.0 ppm) compared to methyl groups (~2.3–2.5 ppm) .

Key Research Findings

  • Synthetic Utility : The steric bulk of this compound makes it less reactive in Friedel-Crafts alkylation compared to less-substituted analogs but advantageous in stabilizing boron-dipyrrin complexes .
  • Spectroscopic Distinctions : Methyl groups in the 2,3,4,6-positions create a symmetrical environment, simplifying NMR spectra compared to asymmetric isomers like 2,3,4,5-Tetramethylbenzaldehyde .

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